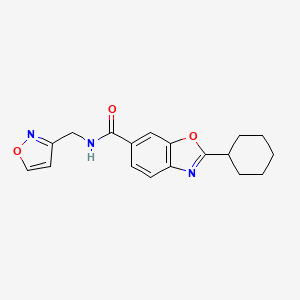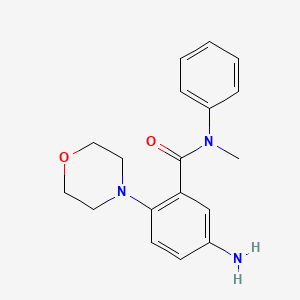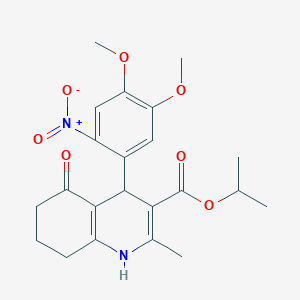
2-cyclohexyl-N-(3-isoxazolylmethyl)-1,3-benzoxazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclohexyl-N-(3-isoxazolylmethyl)-1,3-benzoxazole-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 2-cyclohexyl-N-(3-isoxazolylmethyl)-1,3-benzoxazole-6-carboxamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that cause inflammation. This compound has also been reported to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs) and activating the caspase pathway.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(3-isoxazolylmethyl)-1,3-benzoxazole-6-carboxamide has been reported to exhibit anti-inflammatory effects by inhibiting the production of prostaglandins. It has also been reported to induce apoptosis in cancer cells by inhibiting the activity of HDACs and activating the caspase pathway. In addition, this compound has been reported to exhibit anti-bacterial activity against Gram-positive bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-cyclohexyl-N-(3-isoxazolylmethyl)-1,3-benzoxazole-6-carboxamide in lab experiments is its potential applications in various fields of scientific research. This compound has shown promising results in anti-inflammatory, anti-cancer, and anti-bacterial studies. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-cyclohexyl-N-(3-isoxazolylmethyl)-1,3-benzoxazole-6-carboxamide. One of the directions is to investigate its potential use as a fluorescent probe for detecting amyloid fibrils. Another direction is to investigate its potential use as a therapeutic agent for treating inflammatory diseases, cancer, and bacterial infections. In addition, future studies can focus on improving the solubility and bioavailability of this compound to enhance its efficacy in lab experiments.
Synthesemethoden
The synthesis of 2-cyclohexyl-N-(3-isoxazolylmethyl)-1,3-benzoxazole-6-carboxamide has been reported using different methods. One of the methods involves the reaction of 2-aminobenzoic acid with cyclohexyl isocyanate in the presence of triethylamine to form 2-cyclohexylbenzoxazole-6-carboxamide. This intermediate is then reacted with 3-bromo-1-isoxazolecarboxaldehyde in the presence of potassium carbonate to form the final product. Another method involves the reaction of 2-aminobenzoic acid with cyclohexyl isocyanate in the presence of acetic anhydride to form N-acetyl-2-cyclohexylbenzoxazole-6-carboxamide. This intermediate is then reacted with 3-bromo-1-isoxazolecarboxaldehyde in the presence of potassium carbonate to form the final product.
Wissenschaftliche Forschungsanwendungen
2-cyclohexyl-N-(3-isoxazolylmethyl)-1,3-benzoxazole-6-carboxamide has shown potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, this compound has been investigated for its potential use as a fluorescent probe for detecting amyloid fibrils.
Eigenschaften
IUPAC Name |
2-cyclohexyl-N-(1,2-oxazol-3-ylmethyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-17(19-11-14-8-9-23-21-14)13-6-7-15-16(10-13)24-18(20-15)12-4-2-1-3-5-12/h6-10,12H,1-5,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZAQRMPHKBOPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(O2)C=C(C=C3)C(=O)NCC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(1,2-oxazol-3-ylmethyl)-1,3-benzoxazole-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-1-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5059534.png)
![ethyl 5-{[({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]methyl}-2-furoate](/img/structure/B5059541.png)
![2-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5059553.png)

![2-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5059559.png)
![2-hydroxy-5-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoic acid](/img/structure/B5059564.png)


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,3-dichlorobenzamide](/img/structure/B5059579.png)
![4-[2,5-dioxo-3-(4-phenyl-1-piperazinyl)-1-pyrrolidinyl]benzoic acid](/img/structure/B5059587.png)
![4-[2-(4-biphenylylcarbonyl)hydrazino]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B5059594.png)

![1-(2,5-dimethoxyphenyl)-2-[(1,5-dimethyl-1H-benzimidazol-2-yl)thio]ethanol](/img/structure/B5059602.png)